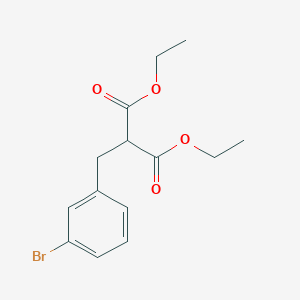

Diethyl 2-(3-bromobenzyl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(3-bromophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFBUOOSCRTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453619 | |

| Record name | Diethyl (3-bromobenzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-73-6 | |

| Record name | Diethyl (3-bromobenzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Diethyl 2 3 Bromobenzyl Malonate

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Bromide Moiety

The bromine atom attached to the benzylic carbon is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is fundamental to the utility of diethyl 2-(3-bromobenzyl)malonate in constructing new carbon-heteroatom and carbon-carbon bonds.

This compound readily reacts with various primary and secondary amines to yield the corresponding aminomethyl derivatives. This reaction typically proceeds via an S\textsubscriptN2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion. The general scheme for this reaction involves the attack of the amine on the benzylic carbon, leading to the formation of a new carbon-nitrogen bond.

These reactions are often carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. Common bases include potassium carbonate or tertiary amines. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed.

Table 1: Examples of Aminomethyl Derivatives from this compound

| Amine Nucleophile | Product |

| Piperidine (B6355638) | Diethyl 2-(3-(piperidin-1-ylmethyl)benzyl)malonate |

| Morpholine | Diethyl 2-(3-(morpholinomethyl)benzyl)malonate |

| Diethylamine | Diethyl 2-(3-((diethylamino)methyl)benzyl)malonate |

This table presents hypothetical products based on typical reactivity patterns.

Similar to amines, thiols and alkoxides can act as potent nucleophiles in reactions with this compound. Thiolates, generated from thiols by deprotonation with a mild base, readily displace the benzylic bromide to form thioethers. These reactions are crucial for introducing sulfur-containing functional groups into organic molecules.

Alkoxides, the conjugate bases of alcohols, react in a similar fashion to yield benzyl ethers. The Williamson ether synthesis, a classic method for ether formation, can be applied here. Sodium or potassium alkoxides are commonly used, prepared by reacting the corresponding alcohol with a strong base like sodium hydride.

Table 2: Nucleophilic Substitution with Thiol and Alkoxide Nucleophiles

| Nucleophile | Product |

| Sodium thiophenoxide | Diethyl 2-(3-((phenylthio)methyl)benzyl)malonate |

| Sodium ethoxide | Diethyl 2-(3-(ethoxymethyl)benzyl)malonate |

| Potassium tert-butoxide | Diethyl 2-(3-(tert-butoxymethyl)benzyl)malonate |

This table illustrates expected products from nucleophilic substitution reactions.

The electrophilicity of the benzylic carbon in this compound is a key determinant of its reactivity. ksu.edu.sa The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it an attractive site for nucleophiles. ksu.edu.sa The reaction generally proceeds through a bimolecular nucleophilic substitution (S\textsubscriptN2) mechanism. ksu.edu.sa In this single-step process, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemistry if the carbon were chiral. ksu.edu.sa

The rate of this S\textsubscriptN2 reaction is dependent on the concentration of both the substrate and the nucleophile. msu.edu Factors that influence the reaction rate include the strength of the nucleophile, the nature of the leaving group, and the solvent. Stronger nucleophiles lead to faster reactions. ksu.edu.sa The bromide ion is a good leaving group because it is a weak base. Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

While the S\textsubscriptN2 pathway is predominant, under certain conditions, such as with a very weak nucleophile and a polar protic solvent, a unimolecular nucleophilic substitution (S\textsubscriptN1) mechanism might occur. msu.edu This two-step process would involve the initial formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring, followed by a rapid attack from the nucleophile. ksu.edu.sa However, for most common applications of this compound, the S\textsubscriptN2 mechanism is the operative pathway.

Reactions Involving the Malonate Ester Functionality

The malonate portion of the molecule offers a second site for chemical transformations, primarily through reactions involving the active methylene (B1212753) group and the ester functionalities.

The active methylene group (the CH₂ group flanked by two carbonyl groups) of this compound is acidic and can be deprotonated by a base to form a stable enolate ion. libretexts.org This enolate is a potent nucleophile and can participate in condensation reactions with aldehydes and ketones, a process known as the Knoevenagel condensation. wikipedia.orgorganicreactions.orglscollege.ac.in

In a typical Knoevenagel condensation, the enolate of this compound adds to the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy ester intermediate. sigmaaldrich.com This intermediate often undergoes spontaneous dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product. lscollege.ac.insigmaaldrich.com The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), to facilitate the initial deprotonation of the malonate without causing self-condensation of the carbonyl compound. wikipedia.orglscollege.ac.in

Table 3: Knoevenagel Condensation Products

| Carbonyl Compound | Intermediate Product | Final Product (after dehydration) |

| Benzaldehyde | Diethyl 2-(3-bromobenzyl)-2-(hydroxy(phenyl)methyl)malonate | Diethyl 2-benzylidene-2-(3-bromobenzyl)malonate |

| Acetone | Diethyl 2-(3-bromobenzyl)-2-(2-hydroxypropan-2-yl)malonate | Diethyl 2-(3-bromobenzyl)-2-(prop-1-en-2-yl)malonate |

This table provides illustrative examples of Knoevenagel condensation reactions.

The two ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. biorxiv.org Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an alcohol-water mixture, results in the formation of the dicarboxylate salt. biorxiv.orgsemanticscholar.org Subsequent acidification then yields 2-(3-bromobenzyl)malonic acid. biorxiv.org

Upon heating, 2-(3-bromobenzyl)malonic acid readily undergoes decarboxylation, where it loses a molecule of carbon dioxide to form 3-(3-bromophenyl)propanoic acid. google.com This decarboxylation is a characteristic reaction of malonic acids and proceeds through a cyclic transition state. It is a valuable synthetic route for the preparation of substituted propanoic acids. In some cases, hydrolysis and decarboxylation can occur in a single step, for instance, by heating the ester with a strong acid like hydrobromic acid in acetic acid. nih.gov

Hydrolysis and Decarboxylation Pathways

Enzymatic Hydrolysis Mechanisms of Malonate Esters

Enzymatic hydrolysis offers a mild and selective method for the transformation of malonate esters. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for reactions involving dialkyl malonates. nih.govrsc.org The mechanism involves the formation of an acyl-enzyme intermediate.

The process begins with the nucleophilic attack of a serine residue in the enzyme's active site on one of the ester's carbonyl carbons. This forms a tetrahedral intermediate which then collapses, releasing the first molecule of ethanol (B145695) and forming a covalent acyl-enzyme complex. Subsequently, a water molecule enters the active site and hydrolyzes the complex, regenerating the free enzyme and releasing the monoester product, ethyl 2-(3-bromobenzyl)malonate.

This enzymatic approach is noted for its high efficiency and selectivity, often preventing further hydrolysis to the dicarboxylic acid and avoiding decarboxylation. researchgate.net The selectivity is thought to be influenced by hydrophobic interactions within enzyme aggregates, which may shield the monoester from a second hydrolysis event. researchgate.net This method stands as a green alternative to chemical hydrolysis, especially for substrates with sensitive functional groups. amelica.org

Acid- and Base-Catalyzed Hydrolysis and Subsequent Decarboxylation to Carboxylic Acids

Base-Catalyzed Hydrolysis and Decarboxylation: Under basic conditions, such as treatment with aqueous sodium hydroxide, this compound undergoes saponification. google.com The hydroxide ion attacks the electrophilic carbonyl carbon of each ester group in a nucleophilic acyl substitution reaction. This process typically occurs stepwise, first yielding the malonate monoester salt, followed by hydrolysis of the second ester to form the dicarboxylate salt.

Acidification of the resulting dicarboxylate salt generates the unstable 3-(3-bromobenzyl)malonic acid. Malonic acids substituted at the α-carbon readily undergo decarboxylation upon heating, where the molecule loses carbon dioxide through a cyclic transition state to yield the corresponding carboxylic acid. In this case, the final product is 3-(3-bromophenyl)propanoic acid. google.com

A specific protocol involves reacting 2-(3-bromobenzyl) dimethyl malonate with an aqueous sodium hydroxide solution at 50-60 °C, followed by decarboxylation to yield the propionic acid derivative. google.com

Acid-Catalyzed Hydrolysis and Decarboxylation: In the presence of strong acids and heat, both ester groups are hydrolyzed to carboxylic acids, followed by rapid decarboxylation. Vigorous hydrolysis using a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux has been shown to be effective for similar substituted malonates. beilstein-journals.orgbeilstein-journals.org This method drives the reaction towards the formation of the monosubstituted acetic acid. beilstein-journals.orgnih.gov The reaction proceeds through protonation of the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by water. After hydrolysis of both esters, the resulting malonic acid decarboxylates to give 3-(3-bromophenyl)acetic acid. This transformation can often be accomplished in a single step, simplifying the synthetic route. google.com

Cyclization Reactions and Annulation Pathways

The structure of this compound is well-suited for intramolecular cyclization reactions to form various cyclic structures.

Intramolecular Cyclization to Form Heterocyclic and Carbocyclic Structures (e.g., Indanones, Thienopyridinones)

Indanone Synthesis: A significant application of benzylmalonate derivatives is the synthesis of 1-indanones. beilstein-journals.org This transformation is typically achieved through an intramolecular Friedel-Crafts acylation. A common method involves treating the benzylmalonate with a strong acid, such as methanesulfonic acid or a phosphoric acid-containing compound. google.combeilstein-journals.org The reaction proceeds in a one-pot fashion, where the acid catalyzes the hydrolysis of the diethyl ester, followed by decarboxylation to form an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the adjacent benzene (B151609) ring to form the five-membered indanone ring system. google.com For example, stirring diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at 100 °C yields 5,7-dimethoxy-1-indanone in high yield. beilstein-journals.org

Table 1: Conditions for Indanone Synthesis from Benzylmalonate Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 100 °C, 2 h | 5,7-Dimethoxy-1-indanone | 95% | beilstein-journals.org |

| Substituted Diethyl Benzylmalonate | Phosphoric acid-containing compound | Not specified | Substituted Indanone | Not specified | google.com |

Thienopyridinone Synthesis: Diethyl malonate is a key building block in the synthesis of thieno[3,2-b]pyridine-2-one derivatives. yu.edu.jo In these reactions, diethyl malonate condenses with functionalized aminothiophenes. yu.edu.joresearchgate.netresearchgate.net For instance, the reaction of 3-amino-2-aroyl-4-cyano-5-phenylaminothiophene with diethyl malonate leads to the formation of the corresponding thieno[3,2-b]pyridin-2-one. yu.edu.joresearchgate.net This type of cyclocondensation highlights the potential of the malonate moiety in this compound to participate in the construction of complex heterocyclic systems.

Michael Addition-Cyclization Sequences

The active methylene group in this compound can be deprotonated by a base to form a stabilized carbanion (enolate). This enolate is an excellent Michael donor, capable of undergoing conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.org

This initial Michael addition can be followed by an intramolecular cyclization. For example, the reaction of a malonate with an allenic ketone, catalyzed by potassium carbonate, can lead to a sequential Michael addition, double bond migration, and lactonization to furnish α-pyrone derivatives. acs.org Another established sequence is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org In the context of this compound, the resulting adduct from a Michael addition could be designed to undergo a subsequent intramolecular reaction, such as an alkylation or acylation, to form a new ring. For instance, the adduct from a reaction with a nitroalkene can undergo reductive cyclization to form a γ-lactam. mdpi.com

Oxidation and Reduction Chemistry of the Malonate and Aromatic Moieties

Oxidation Chemistry: The aromatic moiety and the benzylic position of this compound are susceptible to oxidation, although the malonate esters are generally stable under oxidative conditions. The benzylic C-H bond can be oxidized, though this typically requires conversion to a more reactive group first. For instance, if the ester groups were reduced to a diol, the resulting 3-(3-bromobenzyl)propane-1,3-diol could undergo oxidation.

More directly, the related compound 4-bromobenzyl alcohol can be oxidized to 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid using various oxidizing agents. orgsyn.orgsigmaaldrich.com Systems such as Oxone® with a 2-iodoxybenzenesulfonic acid catalyst or hydrogen peroxide with a nanomagnetic Fe3O4 catalyst have been employed for such transformations. orgsyn.orgresearchgate.net Metal-free conditions using cooperative catalysis with agents like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) under an oxygen atmosphere are also effective for oxidizing benzyl alcohols. rsc.org These methods indicate that if the ester groups of the title compound were reduced to an alcohol, the resulting benzyl alcohol moiety could be selectively oxidized.

Reduction Chemistry: The functional groups in this compound can be targeted for reduction under different conditions.

Reduction of Ester Groups: The diethyl ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert this compound into 2-(3-bromobenzyl)propane-1,3-diol.

Reduction of the Aromatic Bromide: The bromo substituent on the aromatic ring can be removed via catalytic hydrogenation (hydrodebromination) using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. It is also possible to reduce the carbon-bromine bond using other methods, such as those involving radical intermediates.

Reduction of the Aromatic Ring: Under harsh conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring itself can be reduced to a cyclohexyl ring.

Reduction of Related Carbonyls: While the title compound lacks a carbonyl on the benzyl group, related compounds like 3-bromobenzaldehyde (B42254) are readily reduced to 3-bromobenzyl alcohol using agents like zinc borohydride (B1222165) [Zn(BH4)2] or sodium borohydride (NaBH4) with additives. orientjchem.orgredalyc.orgscispace.com

Table 2: Summary of Potential Reduction Products

| Functional Group Targeted | Typical Reagent(s) | Product |

|---|---|---|

| Ester Groups | LiAlH₄ | 2-(3-bromobenzyl)propane-1,3-diol |

| Aromatic Bromide | H₂, Pd/C | Diethyl 2-benzylmalonate |

| Aromatic Ring | H₂ (high pressure), Rh/C | Diethyl 2-(3-bromocyclohexyl)methylmalonate |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Crucial Synthetic Intermediate for Complex Molecules

Diethyl 2-(3-bromobenzyl)malonate is a versatile organic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules. Its structure, featuring a reactive malonate core and a functionalizable bromobenzyl group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom on the benzyl (B1604629) ring offers a site for various cross-coupling reactions, while the malonic ester moiety can be readily manipulated to introduce a variety of functional groups or to construct new ring systems.

Precursor for Pharmaceutically Relevant Scaffolds and Drug Development Candidates

The unique structural attributes of this compound make it an ideal starting material for the synthesis of numerous pharmaceutically active compounds. Its utility spans across different therapeutic areas, from cardiovascular drugs to antimalarial agents.

Angiotensin II receptor antagonists, commonly known as sartans, are a class of drugs used to treat high blood pressure and related cardiovascular conditions. The synthesis of these complex molecules often involves the construction of a substituted biphenyl (B1667301) core structure. While direct evidence for the use of this compound in the synthesis of Eprosartan is not explicitly detailed in readily available literature, its role as a precursor can be logically inferred from established synthetic routes for angiotensin II receptor antagonists.

The general synthesis of such scaffolds often begins with the alkylation of a malonic ester. In a plausible synthetic pathway, diethyl malonate would be alkylated with 3-bromobenzyl bromide to yield this compound. This intermediate can then undergo a series of reactions, including cross-coupling of the bromo-substituent and further elaboration of the malonate group, to construct the intricate molecular framework characteristic of sartans like Eprosartan. A key intermediate in the synthesis of Eprosartan is diethyl 2-thienylmethylenemalonate, which is prepared from diethyl malonate nih.gov. The alkylation of diethyl malonate is a fundamental step in building the carbon skeleton of these antihypertensive drugs.

Table 1: Key Intermediates in Angiotensin II Receptor Antagonist Synthesis

| Intermediate | Precursor | Role in Synthesis |

| This compound | Diethyl malonate, 3-bromobenzyl bromide | Provides the foundational benzylmalonate structure for further elaboration. |

| Substituted Biphenyl Derivatives | This compound | Formed via cross-coupling reactions at the bromine position. |

| Diethyl 2-thienylmethylenemalonate | Diethyl malonate, 2-thiophenecarboxaldehyde | A key building block in the synthesis of Eprosartan nih.gov. |

The development of new and effective antimalarial agents is a critical area of pharmaceutical research due to the emergence of drug-resistant strains of the malaria parasite. Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. The synthesis of novel quinoline (B57606) derivatives often involves the use of versatile building blocks that can be modified to create a library of potential drug candidates.

Diethyl malonate is a known precursor in the synthesis of certain heterocyclic compounds that can serve as scaffolds for antimalarial drugs mdpi.com. For instance, diethyl 2-(((1-phenyl-1H-pyrazol-5-yl)amino)methylene)malonate is a key intermediate in the preparation of pyrazolopyridine derivatives with anti-Plasmodium falciparum activity orgsyn.org. Given the reactivity of this compound, it can be envisioned as a valuable starting material for the synthesis of novel quinoline and other heterocyclic antimalarial agents. The 3-bromobenzyl moiety could be incorporated into the final structure to explore new structure-activity relationships, potentially leading to compounds with improved efficacy against resistant malaria strains. While specific examples of its direct use are not prevalent, its potential as a building block in this field is significant.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used in the treatment of various neurological disorders, including epilepsy and neuropathic pain google.comkyushu-u.ac.jp. The synthesis of 3-substituted GABA analogs is an area of active research.

Diethyl malonate and its derivatives are key starting materials in the synthesis of GABA precursors. For example, the alkylation of diethyl cyanomalonate with ethyl bromoacetate (B1195939) is a key step in one synthetic route to GABA researchgate.net. Similarly, the Michael addition of diethyl malonate to nitroalkenes is a common strategy for preparing precursors to β-substituted GABA derivatives.

This compound can serve as a precursor for 3-(3-bromobenzyl)-GABA. The synthesis would involve the hydrolysis of one of the ester groups, followed by a Curtius, Hofmann, or Schmidt rearrangement to introduce the amino group, and subsequent hydrolysis of the remaining ester and decarboxylation. This would yield a novel GABA analog with a 3-bromobenzyl substituent, which could then be evaluated for its pharmacological activity.

Table 2: Synthetic Pathways to GABA Analogs from Malonic Esters

| Starting Material | Key Reactions | Resulting GABA Analog |

| Diethyl cyanomalonate | Alkylation, Hydrolysis, Nitrile Reduction, Decarboxylation | GABA researchgate.net |

| Diethyl malonate | Michael Addition to Nitroalkene, Reduction, Hydrolysis, Decarboxylation | β-Substituted GABA |

| This compound | Selective Hydrolysis, Rearrangement (e.g., Curtius), Hydrolysis, Decarboxylation | 3-(3-Bromobenzyl)-GABA (Plausible) |

Building Block for Agrochemicals

The versatility of diethyl malonate and its derivatives extends to the agrochemical industry, where they serve as intermediates in the synthesis of pesticides, including herbicides, insecticides, and fungicides. Diethyl malonate is a precursor to several commercially important herbicides. For instance, it is used in the production of sethoxydim (B610796) and derivatives of 2-amino-4-chloro-6-methoxypyrimidine.

Intermediates in the Synthesis of Indanone Derivatives

Indanone derivatives are an important class of compounds with a wide range of biological activities and applications in medicinal chemistry and materials science. This compound and its analogs are key intermediates in the synthesis of these valuable scaffolds.

The synthesis of indanones from substituted benzylmalonates typically involves an intramolecular Friedel-Crafts acylation or a similar cyclization reaction. A patent describes a method for preparing indanone compounds by reacting a substituted benzyl halide with a malonate to form a substituted malonate compound, which is then cyclized in the presence of a phosphoric acid-containing compound. This one-step hydrolysis, decarboxylation, and cyclization process simplifies the synthesis of indanones.

A specific example of a similar transformation is the synthesis of 5,7-dimethoxy-1-indanone from diethyl 2-(3,5-dimethoxybenzyl)malonate, which proceeds in high yield upon heating with methanesulfonic acid. This demonstrates the utility of benzylmalonate derivatives in constructing the indanone ring system. By analogy, this compound can be expected to undergo a similar intramolecular cyclization to yield 5-bromo-1-indanone, a valuable intermediate for further synthetic transformations.

Table 3: Synthesis of Indanone Derivatives from Benzylmalonates

| Starting Material | Reaction Conditions | Product | Yield | Reference |

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid, 100 °C | 5,7-dimethoxy-1-indanone | 95% | |

| Substituted Benzyl Malonate | Phosphoric acid-containing compound | Substituted Indanone | - | |

| This compound | Acid-catalyzed cyclization (Plausible) | 5-bromo-1-indanone | - | - |

Contributions to Heterocyclic Chemistry via Cyclization and Annulation

The diethyl malonate functional group is a classic component in the synthesis of a wide array of six-membered heterocyclic systems through cyclocondensation reactions with 1,3-dinucleophiles. While direct cyclization involving the bromobenzyl moiety is less common, the malonate portion of this compound actively participates in forming heterocyclic rings. In these reactions, the compound serves as a three-carbon building block.

The general mechanism involves the reaction of the malonate with dinucleophilic reagents such as ureas, amidines, or 2-aminopyridines under basic or high-temperature conditions. nih.gov These reactions proceed via an initial acylation of the nucleophile, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. The 3-bromobenzyl group typically acts as a substituent on the resulting ring system, providing a strategic point for further molecular elaboration via cross-coupling reactions.

A prominent example of this type of reaction is the synthesis of barbituric acid derivatives from substituted malonates and urea. nih.gov Similarly, coumarins can be synthesized through the Pechmann condensation, although this typically involves a phenol (B47542) and a β-ketoester, the underlying principles of cyclization are related. In a more direct analogy, substituted diethyl malonates react with 2-methoxyphenols at high temperatures to form 4-hydroxycoumarin (B602359) derivatives. nih.gov

Furthermore, intramolecular cyclization of benzylmalonate derivatives is a known route to carbocyclic systems like indanones. For instance, the acid-catalyzed cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate yields 5,7-dimethoxy-1-indanone in high yield, demonstrating the capability of the benzyl and malonate groups to participate in annulation reactions. beilstein-journals.org This reactivity highlights the potential of this compound to serve as a precursor to various fused ring systems.

| Reactant 1 | Reactant 2 | Resulting Heterocycle/Core | Reaction Type |

|---|---|---|---|

| Substituted Diethyl Malonate | Urea | Barbituric Acid | Cyclocondensation nih.gov |

| Substituted Diethyl Malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | Cyclocondensation (Tschitschibabin) nih.gov |

| Diethyl 2-arylmalonate | Substituted Phenol | 4-Hydroxycoumarin | Cyclocondensation nih.gov |

| Diethyl 2-benzylmalonate | Acid Catalyst (e.g., MSA) | 1-Indanone | Intramolecular Cyclization/Annulation beilstein-journals.org |

Applications in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, possessing both a polymerizable handle (the aryl bromide) and modifiable ester groups, makes it a highly attractive monomer for creating advanced materials.

The aryl bromide of this compound is a key functional group for metal-catalyzed cross-coupling polymerization reactions, such as Suzuki, Stille, or Heck polycondensations. By reacting with a corresponding comonomer (e.g., a diboronic acid in Suzuki polymerization), it can be incorporated into the main chain of a conjugated or semi-conjugated polymer. This approach allows for the synthesis of polymers with a rigid aromatic backbone decorated with pendant diethyl malonate groups.

These pendant ester groups impart several functionalities:

Solubility: The polar ester groups can enhance the solubility of the rigid polymer backbone in common organic solvents, facilitating processing and characterization.

Post-Polymerization Modification: The malonate esters can be hydrolyzed under acidic or basic conditions to yield carboxylic acid groups. This transformation converts a neutral polymer into a polyelectrolyte, rendering it pH-responsive or water-soluble. These carboxylic acid sites can be further used to graft side chains or attach bioactive molecules.

Chelating Properties: The resulting malonic acid moieties on the polymer chain can act as chelating agents for metal ions, opening possibilities for applications in sensing, catalysis, or metal ion sequestration.

While not a direct polymerization of the malonate itself, related compounds demonstrate the utility of the malonate structure in polymer science. For example, diethyl 2-bromo-2-methylmalonate can act as an initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers.

The potential to create polymers with both a conjugated backbone and functional side groups from this compound paves the way for materials with specialized applications.

Electronics: Polymers incorporating the bromobenzyl moiety into their backbone through cross-coupling reactions would possess aromatic character, a common feature in organic semiconductors. The electronic properties of such polymers could be tuned by the choice of comonomer, potentially leading to materials for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The pendant malonate groups could influence the morphology and film-forming properties, which are critical for device performance.

Coatings and Adhesives: The presence of polar diethyl malonate groups along a polymer chain can significantly enhance adhesion to various substrates through hydrogen bonding and dipole-dipole interactions. After hydrolysis to carboxylic acids, the adhesion can be further improved, particularly to metal or metal oxide surfaces. This makes polymers derived from this monomer candidates for advanced coatings, primers, or adhesives where strong surface interaction is required. The cross-linking potential of the derived malonic acid groups (e.g., through reaction with polyols or epoxides) could also be exploited to create durable, solvent-resistant coatings.

Table of Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Urea | Reactant for barbituric acid synthesis nih.gov |

| Amidines | Reactant class for heterocycle synthesis nih.gov |

| 2-Aminopyridine | Reactant for pyridopyrimidine synthesis nih.gov |

| Barbituric Acid | Product of cyclocondensation nih.gov |

| Coumarin (B35378) | Class of heterocyclic products nih.gov |

| 4-Hydroxycoumarin | Specific class of coumarin derivatives nih.gov |

| 2-Methoxyphenol | Reactant for coumarin synthesis nih.gov |

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Analog for indanone synthesis beilstein-journals.org |

| 5,7-Dimethoxy-1-indanone | Product of intramolecular cyclization beilstein-journals.org |

| Diethyl 2-bromo-2-methylmalonate | Analog used as an ATRP initiator |

Spectroscopic and Computational Investigations of Diethyl 2 3 Bromobenzyl Malonate Systems

Spectroscopic Characterization Techniques Applied to Related Malonate Derivatives

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized malonate compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like diethyl malonate derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

For a compound structurally similar to Diethyl 2-(3-bromobenzyl)malonate, such as Diethyl benzylmalonate, the ¹H NMR spectrum exhibits characteristic signals. These include a triplet and a quartet corresponding to the two ethyl ester groups. newdrugapprovals.org Additionally, signals for the benzylic (–CH₂–) and methine (–CH–) protons appear as a coupled doublet and triplet, respectively. newdrugapprovals.org The aromatic protons typically appear in the downfield region of the spectrum. newdrugapprovals.org In the case of this compound, the bromine atom on the benzene (B151609) ring would influence the chemical shifts and splitting patterns of these aromatic protons.

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For Diethyl benzylmalonate, distinct peaks are observed for the carbonyl carbons of the ester groups, the aliphatic carbons of the ethyl, methine, and benzylic groups, and the aromatic carbons. newdrugapprovals.org The presence of symmetry in the molecule can reduce the number of observed signals. newdrugapprovals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for related malonate and benzyl (B1604629) derivatives.

| ¹H NMR | Atom | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Atom | Predicted δ (ppm) |

| Ethyl CH₃ | 1.2-1.3 | Triplet | Ethyl CH₃ | 13-15 | ||

| Benzyl CH₂ | 3.2-3.4 | Doublet | Benzyl CH₂ | 35-37 | ||

| Methine CH | 3.7-3.9 | Triplet | Methine CH | 51-53 | ||

| Ethyl CH₂ | 4.1-4.3 | Quartet | Ethyl CH₂ | 61-63 | ||

| Aromatic CH | 7.1-7.5 | Multiplet | Aromatic CH | 122-132 | ||

| Carbonyl C=O | 167-169 |

HRMS is a powerful tool for determining the precise molecular weight and elemental formula of a compound. In the study of 2-substituted diethyl malonate derivatives, electron impact mass spectrometry reveals characteristic fragmentation patterns. mdpi.com A common and significant fragmentation is the cleavage of the bond beta to the carbonyl groups, resulting in the loss of the diethyl malonate moiety (a neutral loss of 159 or 160 amu). mdpi.com

For benzyl-substituted malonates, a major fragment observed is often the tropylium (B1234903) ion (m/z 91), which corresponds to the benzyl group. newdrugapprovals.orgmdpi.com For this compound, one would anticipate a molecular ion peak with a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragments would include the bromobenzyl cation and the ion resulting from the loss of an ethoxy group (M-45). newdrugapprovals.org HRMS analysis of related heterocyclic derivatives has been successfully used to confirm their elemental composition by matching the measured m/z value to the calculated value required for the proposed formula. mdpi.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z | Notes |

| Molecular Ion | [C₁₄H₁₇BrO₄]⁺ | 328/330 | Shows characteristic 1:1 isotopic pattern for Bromine. |

| Loss of Ethoxy | [M - OCH₂CH₃]⁺ | 283/285 | Indicates presence of an ethyl ester group. newdrugapprovals.org |

| Bromobenzyl | [C₇H₆Br]⁺ | 169/171 | A major fragment due to the stability of the benzyl cation. |

| Tropylium | [C₇H₇]⁺ | 91 | Common fragment for benzyl-containing compounds. newdrugapprovals.org |

| Loss of Malonate | [M - CH(COOEt)₂]⁺ | 169/171 | Corresponds to the bromobenzyl cation. mdpi.com |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In malonic acid esters, the most characteristic absorption is the strong stretching vibration (ν) of the ester carbonyl (C=O) groups, which typically appears in the range of 1730–1750 cm⁻¹. ppor.az Other significant peaks include the C–O bond stretching vibrations of the ester group and the C–H stretching vibrations of the aliphatic and aromatic portions of the molecule. ppor.az The IR spectrum for a related compound, Diethyl benzylmalonate, is consistent with an aromatic compound containing a carbonyl group. newdrugapprovals.org

Table 3: Characteristic IR Absorption Frequencies for Diethyl Malonate Derivatives

| Vibrational Mode | Functional Group | Typical Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Ar-H | 3000-3100 |

| C-H stretch (aliphatic) | C-H | 2850-3000 |

| C=O stretch (ester) | R-C=O-OR' | 1730-1750 ppor.az |

| C-O stretch (ester) | R-CO-O-R' | 1100-1300 ppor.az |

| C-Br stretch | Ar-Br | 500-600 |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings. Methods like Density Functional Theory (DFT) are particularly valuable for studying reaction mechanisms and predicting chemical behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions involving malonate esters and related compounds. DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. researchgate.net

For instance, DFT studies on acid-catalyzed esterification mechanisms have described the formation of cyclic pre-reaction complexes and six-membered ring transition structures that facilitate the reaction. researchgate.net In more complex systems, such as the Nazarov reaction, DFT calculations at the B3LYP/6-311G** level of theory have been used to accurately account for the outcome of electrocyclization. nih.govresearchgate.net These models show how heteroatoms or substituents can stabilize the developing charge in a transition state, thereby accelerating the reaction. nih.govresearchgate.net Such computational approaches can also be used to evaluate different possible mechanistic pathways, such as concerted versus stepwise processes in condensation reactions involving malonic acid derivatives. researchgate.net

Beyond mechanistic elucidation, computational modeling is a predictive tool for chemical reactivity and selectivity. By calculating the energies of different possible transition states, chemists can predict which reaction pathway is favored and, therefore, which product will be formed preferentially. nih.govresearchgate.netnih.gov

DFT calculations have been successfully employed to predict stereoselectivity in reactions like the Nazarov cyclization by determining the relative energy barriers leading to different stereoisomers. nih.govresearchgate.net The consistency between these computational predictions and experimental results demonstrates the power of DFT as a predictive instrument. nih.govresearchgate.net

Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.com This helps in understanding and predicting the regioselectivity of reactions. In addition to DFT, newer approaches utilizing machine learning, such as graph-convolutional neural networks trained on large reaction databases, are emerging as powerful tools for the rapid prediction of site selectivity in complex organic transformations. rsc.org

Conformational Analysis and Stereochemical Implications

The conformational landscape and stereochemical properties of this compound are dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its constituent functional groups. While direct, in-depth computational or single-crystal X-ray diffraction studies on this specific molecule are not extensively available in the public domain, a comprehensive understanding can be constructed by analyzing structurally related compounds and applying fundamental principles of stereochemistry and conformational analysis.

The primary determinants of the molecule's three-dimensional structure are the rotations around the Cα-C(benzyl) bond and the bonds connecting the ester groups to the core malonate structure. These rotations give rise to various conformers with different energy levels.

Conformational Preferences

The diethyl malonate fragment itself has preferred conformations. In a related compound, diethyl 2-(2-nitrobenzylidene)malonate, crystallographic data revealed that the ethoxycarbonyl groups adopt extended conformations. The torsion angles for the ester groups in this analogue provide insight into the likely low-energy arrangements in this compound nih.gov.

| Torsion Angle | Value (°) |

|---|---|

| C8-C9-O6-C10 | 175.6 (1) |

| C9-O6-C10-C11 | -79.9 (2) |

| C8-C12-O5-C13 | 178.6 (1) |

| C12-O5-C13-C14 | 178.5 (1) |

Data derived from the crystallographic study of diethyl 2-(2-nitrobenzylidene)malonate nih.gov.

The rotation of the 3-bromobenzyl group relative to the malonate core is another critical factor. The size of the bromine atom and the benzyl ring will influence the rotational barrier around the Cα-C(benzyl) bond. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the bulky benzyl group and the two ethyl ester moieties.

In the crystal structure of a different substituted diethyl malonate, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate, the dihedral angle between the two aromatic rings was found to be 84.9(2)°, indicating a significantly twisted conformation to alleviate steric strain researchgate.net. While the substitution pattern is different, this highlights the tendency of these systems to adopt non-planar arrangements.

Stereochemical Implications

The central α-carbon of the malonate moiety in this compound is a prochiral center. Deprotonation of this carbon with a base generates a planar enolate, which is achiral. However, subsequent reactions of this enolate can lead to the formation of a stereocenter.

The malonic ester synthesis, a classic reaction involving diethyl malonate derivatives, proceeds through the formation of an enolate intermediate masterorganicchemistry.com. The alkylation of this enolate with an electrophile, such as an alkyl halide, generates a new C-C bond masterorganicchemistry.comorganicchemistrytutor.com. If a second, different alkyl group is introduced, the α-carbon becomes a chiral center.

The stereochemical outcome of reactions at the benzylic position is also of interest. While the benzylic carbon in the parent molecule is not chiral, reactions involving substitution at this position could, in principle, proceed through mechanisms that have stereochemical consequences if a chiral center were present elsewhere in the molecule or if a chiral reagent were used. For instance, stereodivergent benzylic substitution has been achieved in related systems using dual catalysis, allowing for the selective formation of different diastereomers chinesechemsoc.org.

The study of enzymatic and non-enzymatic hydrolysis of benzylic sec-sulfate esters has shown that reactions at the benzylic position can proceed through various mechanisms, including SN1 and SN2 pathways, each with distinct stereochemical outcomes (racemization and inversion, respectively) nih.gov. While not directly applicable to the ground-state conformation, this highlights the stereochemical possibilities in reactions involving the benzylic position of similar molecules.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Stereoselective Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery and materials science. For diethyl 2-(3-bromobenzyl)malonate, the development of stereoselective synthetic methods is a key area of future research. The focus lies in designing novel catalytic systems that can control the formation of the stereocenter at the carbon atom bearing the benzyl (B1604629) group.

Current research in analogous systems, such as the asymmetric allylic alkylation of diethyl malonate, provides a roadmap for future endeavors. mdpi.com The use of transition metal catalysts, particularly palladium and nickel, in conjunction with chiral ligands has shown promise in achieving high enantioselectivity. mdpi.comlongdom.org Future investigations will likely concentrate on the design of new, more efficient chiral phosphine (B1218219) ligands and other bidentate ligands that can form stable, stereochemically well-defined complexes with these metals. longdom.orgsci-hub.se The aim is to develop catalysts that are not only highly selective but also robust and require low catalyst loadings.

Organocatalysis represents another promising frontier. nih.gov Chiral amine and squaramide catalysts, for instance, could be designed to activate the diethyl malonate and guide the stereoselective addition of the 3-bromobenzyl group. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile, is a particularly attractive strategy for enhancing both reactivity and stereocontrol. snnu.edu.cn

Exploration of New Chemical Transformations and Reaction Pathways

Beyond its traditional role as a nucleophile in alkylation reactions, this compound is a candidate for a variety of novel chemical transformations. The presence of the bromobenzyl group opens up avenues for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position of the benzene (B151609) ring. acs.org This could lead to the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Furthermore, recent advancements in photoredox catalysis offer exciting possibilities. For instance, the visible-light-driven dearomatization of benzylmalonates to synthesize spiro-1,4-cyclohexadienes has been reported, suggesting that this compound could be a substrate for similar dearomatization reactions, leading to complex three-dimensional scaffolds. researchgate.net The bromo-substituent could also be a handle for radical-based transformations, expanding the repertoire of reactions available for this compound. researchgate.net

The malonate moiety itself is ripe for new transformations. For example, intramolecular cyclization reactions could be designed to construct novel heterocyclic systems. The exploration of domino or cascade reactions, where multiple bonds are formed in a single operation, will be a key focus for improving synthetic efficiency. acs.org

Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. researchgate.netmdpi.comresearchgate.netekb.eg The integration of this compound into MCRs is a promising strategy for the rapid and efficient construction of diverse molecular architectures. mdpi.com

Diethyl malonate is a well-established component in MCRs, often acting as the active methylene (B1212753) compound. researchgate.netscirp.org For example, it can participate in Knoevenagel condensations followed by Michael additions to generate highly functionalized products. researchgate.net Future research will likely focus on designing new MCRs that specifically leverage the unique properties of the 3-bromobenzyl substituent. This could involve, for instance, a one-pot reaction combining a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cross-coupling reaction utilizing the bromo-substituent.

The development of stereoselective MCRs involving this compound is a particularly exciting prospect. This would allow for the creation of complex, chiral molecules in a single, highly efficient step, significantly reducing the number of synthetic operations and the generation of waste.

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methods for its synthesis and subsequent transformations.

This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that can operate under milder reaction conditions. researchgate.net For example, enzyme-catalyzed reactions, which are known for their high selectivity and operation in aqueous media, could be explored for the synthesis and derivatization of this compound. unit.no The use of immobilized catalysts that can be easily recovered and reused is another key aspect of green chemistry that will be applied to reactions involving this compound. rsc.org

Furthermore, atom-economical reactions, such as the aforementioned MCRs, will be prioritized to minimize waste generation. The development of catalytic cycles that avoid the use of stoichiometric and often toxic reagents will also be a major focus.

Design and Synthesis of Advanced Derivatives for Specific Targeted Applications

The ultimate goal of synthesizing new molecules is often their application in fields such as medicine, materials science, and agrochemicals. ijrpr.comscholarsresearchlibrary.combeilstein-journals.org this compound serves as a versatile scaffold for the design and synthesis of advanced derivatives with specific targeted applications.

The presence of the bromo-substituent and the reactive malonate group allows for a high degree of structural diversification. For example, the bromo-group can be converted to a variety of other functional groups through cross-coupling reactions, while the malonate can be transformed into carboxylic acids, amides, or other functionalities. This enables the synthesis of a wide range of molecules with tailored properties.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-(3-bromobenzyl)malonate?

this compound is typically synthesized via alkylation of diethyl malonate. A common method involves:

Alkylation : Reacting diethyl malonate with 3-bromobenzyl bromide under basic conditions (e.g., NaH or KCO) in anhydrous solvents like THF or DMF. The malonate enolate attacks the benzyl bromide, forming the desired product .

Purification : Post-reaction, the product is isolated via column chromatography or distillation. Yield optimization often requires stoichiometric control of the base and temperature (e.g., 0–25°C) to minimize side reactions like over-alkylation .

Q. How is this compound characterized in research settings?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR identify the malonate backbone (δ ~4.2 ppm for ethoxy groups, δ ~3.8 ppm for the central CH) and the 3-bromobenzyl substituent (aromatic protons at δ ~7.0–7.5 ppm) .

- HRMS : Validates molecular weight (e.g., CHBrO: [M+H] calc. 323.02) .

- IR Spectroscopy : Confirms ester carbonyl stretches (~1730 cm) and C-Br bonds (~600 cm) .

Q. What are common downstream reactions of this compound?

The compound serves as a versatile intermediate:

- Hydrolysis/Decarboxylation : Acidic (HCl/EtOH) or basic (NaOH) hydrolysis yields 2-(3-bromobenzyl)malonic acid, which can decarboxylate to form α-substituted acetic acid derivatives .

- Cross-Coupling : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral malonates be achieved using this compound?

Asymmetric catalysis methods include:

- Organocatalysis : L-Proline-mediated Michael additions (e.g., to acrylonitrile) achieve enantiomeric excess (ee) up to 79% under optimized conditions (35°C, pyridine solvent) .

- Enzymatic Decarboxylation : AMDase enzymes catalyze stereoselective protonation of malonates, though substrate specificity for bromobenzyl derivatives requires further study .

Q. How do reaction conditions influence competing pathways during malonate hydrolysis?

Contradictory outcomes in hydrolysis studies (e.g., decarboxylation vs. acid formation) arise from:

- Acid Strength : Concentrated HBr/AcOH promotes decarboxylation to 3-bromobenzylacetic acid, while weaker acids favor malonic acid retention .

- Temperature : Elevated temperatures (>80°C) accelerate decarboxylation, complicating isolation of intact malonic acid .

- Solvent Polarity : Polar aprotic solvents (DMSO) stabilize intermediates, whereas protic solvents (HO) favor side reactions .

Q. What strategies mitigate neurotoxicity risks when studying malonate derivatives in vivo?

this compound’s metabolic byproducts (e.g., malonate) inhibit succinate dehydrogenase, exacerbating oxidative stress. Mitigation approaches include:

Q. How can computational modeling optimize catalytic systems for malonate functionalization?

Density Functional Theory (DFT) studies reveal:

- Copper Catalysis : Cu(I)/2-phenylphenol systems lower activation energy for C–C bond formation in arylations, with electron-deficient aryl iodides showing higher yields .

- Steric Effects : Bulky ligands (e.g., Xantphos) improve regioselectivity in Buchwald-Hartwig couplings of bromobenzyl malonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.